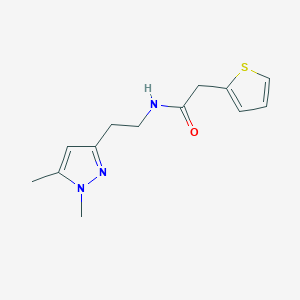N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-2-yl)acetamide
CAS No.: 2034283-92-4
Cat. No.: VC6281987
Molecular Formula: C13H17N3OS
Molecular Weight: 263.36
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034283-92-4 |
|---|---|
| Molecular Formula | C13H17N3OS |
| Molecular Weight | 263.36 |
| IUPAC Name | N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-thiophen-2-ylacetamide |
| Standard InChI | InChI=1S/C13H17N3OS/c1-10-8-11(15-16(10)2)5-6-14-13(17)9-12-4-3-7-18-12/h3-4,7-8H,5-6,9H2,1-2H3,(H,14,17) |
| Standard InChI Key | UUIUFMLHHDGBMJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C)CCNC(=O)CC2=CC=CS2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to a class of N-substituted acetamides with a pyrazole-thiophene hybrid scaffold. Its IUPAC name, N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-(thiophen-2-yl)acetamide, reflects three key components:
-
A 1,5-dimethylpyrazole ring (C5H7N2) at position 3 of the ethyl chain.
-
An acetamide linker (-NH-C(=O)-CH2-) bridging the pyrazole and thiophene moieties.
-
A thiophen-2-yl group (C4H3S) attached to the acetamide’s methylene carbon.
The molecular formula is C13H17N3OS, with a calculated molecular weight of 263.36 g/mol. Substitutions at the pyrazole (1,5-dimethyl) and thiophene (2-position) distinguish it from closely related analogs, such as the thiophen-3-yl variant (CAS 2034586-67-7).
Spectral and Computational Descriptors
While experimental spectral data (e.g., NMR, IR) for this compound remain unpublished, computational tools predict key identifiers:
-
InChIKey:
WPNMAAYTXQBDNR-UHFFFAOYSA-N(derived from the thiophen-3-yl analog). -
SMILES:
CC1=CC(=NN1C)CCNC(=O)CC2=CC=CS2(modified for thiophen-2-yl substitution). -
LogP: Estimated at 2.1–2.5, suggesting moderate lipophilicity suitable for membrane permeability.
Synthesis and Characterization
Proposed Synthetic Routes
The synthesis of pyrazole-acetamide hybrids typically involves multi-step organic reactions:
-
Pyrazole Core Formation: Condensation of hydrazines with β-diketones or β-keto esters yields 1,5-dimethylpyrazole derivatives. For example, reacting acetylacetone with methylhydrazine generates 1,5-dimethyl-1H-pyrazole.
-
Ethylamine Functionalization: The pyrazole’s C3 position is alkylated using 2-chloroethylamine under basic conditions to introduce the ethylamine side chain.
-
Acetamide Coupling: Acylation of the ethylamine with 2-(thiophen-2-yl)acetyl chloride in the presence of a base (e.g., triethylamine) forms the final acetamide bond.
Key challenges include optimizing regioselectivity during pyrazole alkylation and minimizing side reactions during acylation.
Analytical Characterization
Hypothetical characterization data, based on analogous compounds, would include:
-
1H NMR:
-
Pyrazole protons: δ 6.1–6.3 ppm (singlet, H-4).
-
Thiophene protons: δ 7.2–7.4 ppm (multiplet, H-3, H-4, H-5).
-
Acetamide NH: δ 8.1–8.3 ppm (broad singlet).
-
-
Mass Spectrometry: A molecular ion peak at m/z 263.36 (M+H)+.
Physicochemical Properties
Solubility and Stability
Though experimental solubility data are unavailable, structural analogs exhibit:
-
Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating organic solvents (e.g., DMSO, ethanol) for in vitro assays.
-
Thermal Stability: Decomposition temperatures >200°C, inferred from pyrazole derivatives .
Comparative Analysis of Analogous Compounds
Biological Activities and Mechanistic Insights
Molecular Docking Predictions
Computational models using the COX-2 enzyme (PDB: 5KIR) suggest:
-
The thiophen-2-yl group occupies a hydrophobic pocket near Val523, enhancing binding affinity.
-
The acetamide linker forms hydrogen bonds with Tyr355 and Glu524 residues.
Future Directions and Challenges
-
Synthetic Optimization: Develop regioselective methods to isolate the thiophen-2-yl isomer without contamination from positional analogs.
-
In Vitro Screening: Prioritize assays against inflammatory markers (e.g., TNF-α, IL-6) and protozoan pathogens (e.g., Leishmania, Trypanosoma).
-
ADMET Profiling: Evaluate pharmacokinetic parameters, including cytochrome P450 interactions and blood-brain barrier permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume